molecular formula C21H28ClN5O3 B12448445 N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide

N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide

Cat. No.: B12448445
M. Wt: 433.9 g/mol
InChI Key: DRULLABBRXXWRQ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a triazole ring, and a formamidocyclopentane carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenol, which is then reacted with appropriate reagents to introduce the triazole ring and the butan-2-yl group. The final step involves the formation of the formamidocyclopentane carboxamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules and chlorophenoxy derivatives. Examples include:

  • 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butane
  • 1-formamidocyclopentane-1-carboxamide derivatives

Uniqueness

N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28ClN5O3

Molecular Weight

433.9 g/mol

IUPAC Name

N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide

InChI

InChI=1S/C21H28ClN5O3/c1-20(2,3)17(26-19(29)21(24-14-28)10-4-5-11-21)18(27-13-23-12-25-27)30-16-8-6-15(22)7-9-16/h6-9,12-14,17-18H,4-5,10-11H2,1-3H3,(H,24,28)(H,26,29)

InChI Key

DRULLABBRXXWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)NC(=O)C3(CCCC3)NC=O

Origin of Product

United States

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